Neocaesalpin L

Description

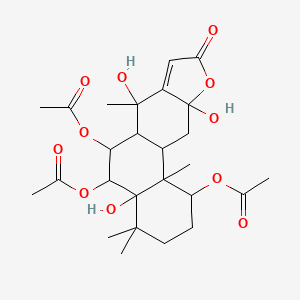

Neocaesalpin L is a furanoditerpenoid compound first isolated from Caesalpinia minax (commonly known as "苦石莲" or bitter lotus seed) through ethanol extraction and chromatographic purification . Structurally, it belongs to the cassane-type diterpenoid family, characterized by a fused tetracyclic framework with a furan ring and hydroxyl or acetyl substitutions at specific positions . Pharmacological studies highlight its antimalarial and antiviral properties, particularly against influenza A (H3N2) with an IC50 of 111.1 μg/mL in active fractions . Its isolation and quantification methods, such as reverse-phase HPLC, have been optimized for industrial scalability .

Properties

IUPAC Name |

(5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O11/c1-12(27)34-17-8-9-22(4,5)26(33)21(36-14(3)29)20(35-13(2)28)19-15(23(17,26)6)11-25(32)16(24(19,7)31)10-18(30)37-25/h10,15,17,19-21,31-33H,8-9,11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWMFXBPLWSUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Functional Groups and Reactivity

The butenolide ring, a hallmark of cassane diterpenoids, is typically installed via late-stage oxidations or cyclizations. For example, Neocaesalpin A’s synthesis employed a mercury(II)-mediated furan oxidation to generate the butenolide. Similar strategies may apply to this compound, though regioselectivity in polyoxygenated systems requires careful optimization.

Proposed Synthetic Routes

While no total synthesis of this compound has been reported, routes for structurally related compounds offer blueprints. Below is a hypothetical pathway derived from published methodologies:

Retrosynthetic Analysis

-

Target : this compound (C₂₆H₃₆O₁₁)

-

Disconnections :

-

Butenolide ring via furan oxidation.

-

Esterification of the core diterpenoid with a cinnamate sidechain.

-

Assembly of the tricyclic framework via Diels-Alder reaction.

-

Diels-Alder Reaction for Core Assembly

A bicyclic precursor is synthesized via an intermolecular Diels-Alder reaction between a diene and dienophile, as demonstrated in Neocaesalpin A’s synthesis. For this compound, a substituted furan dienophile could enable subsequent oxidation to the butenolide.

Example Reaction :

Oxidation and Functionalization

Sequential oxidations introduce hydroxyl and ketone groups. Epoxidation followed by acid-mediated rearrangement could establish the oxygenation pattern observed in this compound.

Late-Stage Butenolide Formation

Mercury(II)-mediated oxidation of a furan intermediate generates the butenolide, a critical step in Neocaesalpin A’s synthesis. Alternative methods, such as hypervalent iodine reagents, may mitigate toxicity concerns.

Esterification

The cinnamate sidechain is introduced via Steglich esterification or acyl transfer, leveraging orthogonal protecting groups to ensure regioselectivity.

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Concentration | 10–20 mM |

| Storage | -80°C (6 months) |

In Vivo Formulation Example

-

Components :

-

DMSO: 10%

-

Corn oil: 90%

-

-

Procedure :

-

Combine 100 μL DMSO stock (25 mg/mL) with 900 μL corn oil.

-

Vortex until homogeneous.

-

Analytical Data and Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: (5,6-Diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho2,1-fbenzofuran-1-yl) acetate undergoes various chemical reactions, including:

- Oxidation : The hydroxy groups can be oxidized to form ketones or aldehydes.

- Reduction : The carbonyl group can be reduced to form alcohols.

- Substitution : The acetoxy groups can be substituted with other functional groups under appropriate conditions.

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

- Substitution : Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Pharmacological Applications

Neocaesalpin L has been studied for its pharmacological properties, particularly in the context of anti-cancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells by activating the caspase pathway and modulating the expression of apoptotic proteins .

Anti-inflammatory Properties

This compound has shown potential in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

The compound has also displayed antimicrobial properties against several pathogens. A study highlighted its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating its potential as a natural antimicrobial agent .

Agricultural Applications

This compound has been explored for its role in pest management due to its antifeedant and ovicidal activities.

Pest Management

In agricultural settings, this compound has been identified as an effective antifeedant against pests such as Tuta absoluta, a notorious pest affecting tomato crops. The compound significantly reduced feeding rates and oviposition in treated plants, showcasing its potential as a natural pesticide .

Chemical Synthesis and Structural Studies

The synthesis of this compound has been achieved through various chemical methods, enhancing its availability for research and application.

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the total synthesis of this compound using strategies such as Diels–Alder reactions and selective oxidations. These techniques not only improve yield but also allow for the exploration of structural analogs with potentially enhanced biological activity .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Reduces cytokine levels | |

| Antimicrobial | Effective against bacteria and fungi | |

| Antifeedant | Reduces pest feeding |

Table 2: Synthesis Methods for this compound

| Synthesis Method | Description | Reference |

|---|---|---|

| Diels–Alder Reaction | Rapid assembly from commercial materials | |

| Selective Oxidation | Achieves desired oxygenation patterns |

Case Studies

- Anticancer Study : A study conducted on human breast cancer cells reported that treatment with this compound led to significant cell death through apoptosis, highlighting its potential as a chemotherapeutic agent .

- Pest Management Research : In field trials, this compound demonstrated remarkable efficacy in reducing the population of Tuta absoluta, providing a promising alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of (5,6-Diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho2,1-fbenzofuran-1-yl) acetate involves its interaction with specific molecular targets and pathways:

- Molecular Targets : The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

- Pathways Involved : It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Neocaesalpin L shares structural similarities with other cassane-type diterpenoids isolated from Caesalpinia species. Key analogues include:

Key Structural Differences :

- This compound lacks acetyl groups present in Neocaesalpin B, enhancing its solubility in polar solvents .

- Neocaesalpin MO/MP feature lactone rings, which may contribute to their unique antimalarial mechanism .

- Caesalpinin K exhibits a more oxidized furan moiety, linked to cytotoxicity in cancer cell lines .

Functional Analogues

Antiviral Compounds

This compound’s anti-influenza activity is comparable to 5-hydroxymethyl-2-furaldehyde (isolated from C. minax), which shows moderate antiviral effects (IC50: 429.5 μg/mL) but lacks antimalarial properties .

Antimalarial Compounds

- Artemisinin: Unlike this sesquiterpene lactone (a gold-standard antimalarial), this compound and its analogues (MO/MP) act via non-heme iron-dependent pathways, showing lower potency but novel mechanisms .

- Neocaesalpin MO/MP : These exhibit stronger antimalarial activity than this compound, though exact IC50 values remain unpublished .

Pharmacological and Industrial Relevance

- Extraction Efficiency: this compound’s yield is maximized using 95% ethanol in a 25:1 solvent-to-material ratio, outperforming other diterpenoids like Neocaesalpin B, which require longer extraction times .

- Synergistic Effects : In C. minax extracts, this compound works synergistically with β-sitosterol and daucosterol derivatives to enhance anti-inflammatory outcomes .

- Toxicity Profile : Preliminary studies indicate lower hepatotoxicity compared to Neocaesalpin AH, making it a safer candidate for drug development .

Biological Activity

Neocaesalpin L is a member of the cassane-type diterpenoids, which are compounds derived from the genus Caesalpinia. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is structurally characterized as a heavily oxidized cassane-type diterpenoid. The synthesis of Neocaesalpin A, a related compound, has been successfully achieved through an intermolecular Diels–Alder reaction that highlights the structural complexity of these compounds and their potential for further synthetic exploration .

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds from the Caesalpinia genus, including Neocaesalpin derivatives, demonstrate broad-spectrum antibacterial and antifungal activities. For example, Neocaesalpin P has been noted for its antibacterial efficacy against various pathogens .

2. Antiprotozoal Activity

In vitro studies have shown that extracts from Caesalpinia bonduc, which contain this compound, exhibit potent antiprotozoal activity. The methanolic extract demonstrated an IC50 value of 4 μg/ml against Plasmodium falciparum, indicating strong activity against malaria-causing parasites .

3. Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated. In vitro assays revealed that certain extracts showed varying degrees of cytotoxic effects on human cell lines. For instance, one study reported an IC50 of 32 μg/ml on MRC-5 cells, suggesting potential implications for cancer treatment .

Table 1: Biological Activity Summary of Neocaesalpin Compounds

| Compound | Activity Type | IC50 (μg/ml) | Reference |

|---|---|---|---|

| This compound | Antiprotozoal | 4 | |

| Neocaesalpin P | Antibacterial | Broad spectrum | |

| Methanolic Extract | Cytotoxic (MRC-5) | 32 | |

| Methanolic Extract | Antimalarial | 4 |

Case Studies

Case Study 1: Antiparasitic Efficacy

A study conducted on various extracts from Caesalpinia bonduc demonstrated that the methanolic extract was the most effective against P. falciparum, with subsequent fractionation revealing even more potent subfractions with IC50 values as low as 2 μg/ml. This highlights the potential for isolating specific components for therapeutic use against malaria .

Case Study 2: Cytotoxicity Assessment

In another investigation focused on cytotoxicity, researchers assessed the effects of Neocaesalpin extracts on different human cell lines, establishing a correlation between concentration and cell viability. The findings indicated that while some extracts were effective at lower concentrations, they also posed risks of cytotoxicity that need to be carefully balanced in therapeutic contexts .

Q & A

Q. How can researchers contextualize this compound’s bioactivity within broader pharmacological landscapes?

- Methodological Answer : Perform comparative efficacy analyses against existing drugs (e.g., IC₅₀ ratios, selectivity indices). Use cheminformatics platforms (e.g., PubChem BioAssay) to map structure-activity relationships (SAR). Highlight unique mechanisms (e.g., allosteric modulation) to justify further investigation .

Contradiction Analysis and Resolution

Q. What systematic approaches are available to address discrepancies in this compound’s reported toxicity profiles?

- Methodological Answer : Conduct species-specific toxicity assays (e.g., zebrafish vs. murine models) and compare organ-specific effects (histopathology, serum biomarkers). Apply the Hill criteria for causation to evaluate dose-response consistency. Publish raw data to enable independent reanalysis .

Q. How should researchers reconcile variability in this compound’s antioxidant vs. pro-oxidant effects across studies?

- Methodological Answer : Test under controlled redox conditions (e.g., varying O₂ levels) and measure ROS/RNS directly (e.g., fluorescent probes). Use knockout models (e.g., Nrf2⁻/⁻ mice) to isolate pathway-specific effects. Perform meta-regression to identify moderators (e.g., assay type, concentration ranges) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.